4-[2-(Morpholin-4-yl)ethoxy]phenol
Description
Historical Context and Emergence of Morpholine-Phenol Derivatives in Medicinal Chemistry
The story of 4-[2-(morpholin-4-yl)ethoxy]phenol is intrinsically linked to the broader history of its constituent parts: the morpholine (B109124) ring and the phenol (B47542) group. Morpholine, a heterocyclic amine, first became commercially available in the United States in 1935 and has since become a widely used building block in medicinal chemistry. researchgate.net Its popularity stems from its ability to improve the physicochemical properties of drug candidates, such as solubility and brain permeability, due to the weak basicity of its nitrogen atom. acs.orgnih.gov
Phenol and its derivatives have long been recognized for their diverse biological activities and are key components in many pharmaceuticals. mdpi.com The combination of a morpholine ring with a phenol group creates a "morpholine-phenol" scaffold, a structural framework that has proven to be a versatile starting point for the development of new therapeutic agents. researchgate.netsci-hub.se This combination allows for a wide range of chemical modifications, enabling researchers to fine-tune the biological activity of the resulting molecules. sci-hub.se
The emergence of morpholine-phenol derivatives in medicinal chemistry can be traced back to the systematic exploration of these two well-established pharmacophores. sci-hub.se Early research focused on synthesizing and evaluating simple derivatives for a variety of biological targets. Over the decades, a vast number of morpholine-containing drugs have reached the market, including the antiemetic aprepitant, the antidepressant moclobemide, and the antibiotic linezolid, highlighting the therapeutic importance of the morpholine core. acs.orgsci-hub.sewikipedia.org
Significance of the this compound Scaffold as a Research Entity
The specific arrangement of the morpholine ring connected via an ethoxy linker to a phenol group at the para-position, as seen in this compound, provides a unique and valuable scaffold for drug discovery. ontosight.ai This scaffold, with its distinct structural features, has been identified as a key component in a variety of biologically active compounds.
Research has shown that compounds incorporating the this compound scaffold exhibit a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai For instance, derivatives have been investigated as inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K), which are implicated in cancer. nih.govresearchgate.net The structural motif is also found in compounds explored for their neuroprotective and cholinesterase-inhibiting activities, relevant to neurodegenerative diseases like Alzheimer's.
Scope and Current Research Trajectories for this compound and its Analogues
The current research landscape for this compound and its analogues is broad and dynamic, with several key trajectories.
Anticancer Research: A significant area of focus is the development of anticancer agents. Researchers are actively designing and synthesizing novel derivatives and evaluating their ability to inhibit the growth of various cancer cell lines. researchgate.net Studies have explored the modification of the phenol group and the morpholine ring to enhance potency and selectivity for specific cancer-related targets, such as the PI3K/Akt/mTOR signaling pathway. researchgate.netresearchgate.net For example, some derivatives have shown potent anti-proliferative activities against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cells. researchgate.net
Anti-inflammatory and Analgesic Research: The anti-inflammatory and analgesic potential of morpholine-phenol derivatives continues to be an active area of investigation. researchgate.netrsc.org Research has shown that certain analogues can inhibit the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells. rsc.org Molecular docking studies suggest that these compounds can bind to the active sites of these enzymes. rsc.org
Neuroprotective Research: There is growing interest in the neuroprotective effects of compounds containing the this compound scaffold. Research is exploring their potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Other Therapeutic Areas: Beyond these primary areas, the versatility of the scaffold has led to its exploration in other therapeutic contexts. This includes the development of agents with potential activity as antifungal, anti-tuberculosis, and anti-malarial agents. researchgate.net
The synthesis of novel analogues remains a cornerstone of current research. nih.govrsc.org Chemists are employing various synthetic strategies to create diverse libraries of compounds for biological screening. These efforts, combined with advanced computational techniques like molecular docking, are accelerating the discovery of new lead compounds with improved pharmacological profiles.
Interactive Data Table: Research on this compound Analogues
| Research Area | Target | Key Findings |
| Anticancer | PI3K/Akt/mTOR pathway | Derivatives show potent anti-proliferative activity against HCT-116 and MCF-7 cell lines. researchgate.net |
| Anti-inflammatory | iNOS, COX-2 | Analogues inhibit NO production and reduce iNOS and COX-2 expression in macrophage cells. rsc.org |
| Neuroprotection | Acetylcholinesterase (AChE) | Morpholino derivatives exhibit varying degrees of AChE inhibition. |
| Anticancer | PI3K p110alpha | Thieno[3,2-d]pyrimidine derivatives show strong and selective inhibitory activity. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTBHHYVWSLXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions and Pharmacological Mechanisms of 4 2 Morpholin 4 Yl Ethoxy Phenol Analogues
Receptor Binding and Modulation Studies
The biological activity of a compound is fundamentally determined by its ability to bind to and modulate the function of specific protein targets. For analogues of 4-[2-(Morpholin-4-yl)ethoxy]phenol, research has explored their interactions with several major classes of receptors that are critical in cellular signaling.
Analysis of Nuclear Receptor (NR) Binding Profiles
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Unlike cell surface receptors, they are located within the cell. The binding of a ligand to a nuclear receptor can initiate a cascade of events leading to changes in the transcription of target genes.
The estrogen receptors, particularly ERα and ERβ, are well-known nuclear receptors that play a pivotal role in development, reproduction, and physiology. They are also implicated in pathological conditions, including breast cancer. Compounds that can bind to and modulate ERs are of significant interest. nih.gov
Analogues of this compound, which fall into the category of small phenolic compounds, have been investigated for their potential to interact with estrogen receptors. Research has shown that certain simple phenols can act as agonists for both ERα and ERβ. For instance, 4-ethoxymethylphenol (4EM), a phytoestrogen, has been shown to activate ER-dependent gene transcription in a dose-dependent manner. nih.gov This activity can be inhibited by ER antagonists like trans-4-hydroxytamoxifen. The estrogenic activity of such phenolic compounds is often evaluated using reporter gene assays in cell lines like MCF-7, a human breast cancer cell line. nih.gov
| Compound Analogue | Target Receptor | Observed Activity | Assay System |
|---|---|---|---|
| 4-ethoxymethylphenol (4EM) | ERα and ERβ | Agonist; dose-dependent activation of transcription. | Transient transfection assays in HeLa and MCF-7 cells |
| Small Phenolic Compounds | ERα | Potential endocrine disruptors with estrogenic activity. | MCF-7/S0.5 cell line assays |
Tyrosine Kinase Receptor (TKR) Inhibition Mechanisms
Receptor tyrosine kinases (TKRs) are a family of cell surface receptors that play a critical role in cellular processes such as growth, differentiation, and metabolism. Dysregulation of TKR activity is a hallmark of many types of cancer, making them important targets for therapeutic intervention. Inhibitors of TKRs typically work by blocking the ATP binding site, thereby preventing the phosphorylation events that lead to receptor activation.
The chemical scaffold of this compound includes a phenolic ether, a structural feature present in some classes of TKR inhibitors. Research into related structures, such as quinoline (B57606) ether derivatives, has led to the discovery of potent and selective inhibitors of specific TKRs, like the platelet-derived growth factor receptor (PDGFR). nih.gov The inhibitory activity is often measured as the half-maximal inhibitory concentration (IC50). For example, certain 3-substituted quinoline derivatives have demonstrated potent inhibition of PDGF-RTK with IC50 values in the low nanomolar range. nih.gov The selectivity of these inhibitors for specific TKRs over others is a critical aspect of their development.
| Compound Class | Target Kinase | Inhibitory Activity (IC₅₀) |
|---|---|---|
| 3-Substituted Quinoline Derivatives | PDGF-RTK | ≤ 20 nM |
| Quinoline Ether Inhibitors | PDGFRα and PDGFRβ | Low nanomolar |
FLT3 (FMS-like Tyrosine Kinase 3) Inhibition
The 4-[2-(morpholin-4-yl)ethoxy]phenyl motif is found in highly potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). patsnap.comdrugbank.com Quizartinib (AC220), a second-generation FLT3 inhibitor, incorporates this structure. patsnap.comnih.gov It is a powerful inhibitor with activity in the low nanomolar range. researchgate.net Quizartinib and its active metabolite, AC886, potently inhibit FLT3 autophosphorylation and downstream signaling pathways. drugbank.comresearchgate.net
In cellular assays, Quizartinib inhibits FLT3 phosphorylation with a 50% inhibitory concentration (IC₅₀) of 0.50 nM, while its metabolite AC886 demonstrates an IC₅₀ of 0.18 nM. researchgate.net Kinase selectivity profiling has shown that Quizartinib is highly selective for FLT3. nih.gov In a comprehensive kinase screen, Quizartinib demonstrated the greatest binding affinity for FLT3, binding to only a few other kinases with high affinity. nih.gov
| Kinase | Binding Affinity (Kd, nM) |
|---|---|
| FLT3 | 1.6 |
| FLT3-ITD | 1.1 |
| c-KIT | 6.6 |
| PDGFRα | 25 |
| RET | 34 |
Src Kinase Inhibition
Analogues featuring a morpholinoalkoxy side chain have demonstrated significant inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival. In a series of 4-phenylamino-3-quinolinecarbonitriles, replacing a methoxy (B1213986) group with various heteroalkylaminopropoxy groups, including a 3-morpholinopropoxy chain, led to increased inhibition of both the enzymatic and cellular activities of Src.
One such compound, which incorporates the 3-morpholinopropoxy group, exhibited a potent IC₅₀ of 3.8 nM in an enzymatic assay for Src kinase. This demonstrates that the inclusion of the morpholino moiety is a key structural feature for achieving high-potency Src inhibition within this chemical series.
| Compound | Src Enzymatic IC₅₀ (nM) | Src-dependent Cell Proliferation IC₅₀ (nM) |
|---|---|---|
| 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile | 3.8 | 940 |
Other Receptor Tyrosine Kinases (e.g., c-KIT, PDGFRα, RET)
The inhibitory profile of this compound analogues often extends to other class III receptor tyrosine kinases such as c-KIT and platelet-derived growth factor receptor alpha (PDGFRα), which share structural homology with FLT3. nih.gov Quizartinib, for example, shows potent inhibition of these kinases in addition to its primary target, FLT3. nih.gov This multi-kinase activity is attributed to the inhibitor's ability to bind effectively to the ATP-binding pocket common to this kinase family. nih.gov
Kinase inhibition profiling confirms that Quizartinib potently inhibits both wild-type and mutant isoforms of c-KIT and PDGFR. nih.gov However, the sensitivity can vary significantly depending on the specific mutation present in the kinase domain. nih.gov For instance, certain mutations in c-KIT may confer resistance to the inhibitor. nih.gov The binding affinity data from kinome scans quantify this activity, showing dissociation constants (Kd) in the low nanomolar range for both c-KIT and PDGFRα (as shown in the table in section 3.1.3.1). While Quizartinib also shows activity against the RET tyrosine kinase, its affinity is lower compared to FLT3, c-KIT, and PDGFRα.
Enzyme Inhibition and Functional Assays
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation
The morpholine (B109124) moiety is a key structural component in a class of dual inhibitors targeting the Phosphatidylinositol 3-Kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key enzymes in a critical cell signaling pathway that governs cell growth and proliferation. patsnap.com In compounds based on a morpholino-triazine scaffold, the morpholine group plays a crucial role in the binding mechanism. patsnap.com
Docking studies reveal that the morpholine moiety forms a hydrogen bond with the backbone of a valine residue located in the hinge region of the ATP-binding site of both PI3Kα and mTOR. patsnap.com This interaction is fundamental to the inhibitory activity of these compounds. Inhibition of PI3K and mTOR blocks the activation of Akt, a downstream signaling protein, effectively shutting down the pathway and suppressing cell proliferation. patsnap.com
Cyclin-Dependent Kinase (CDK) and Spleen Tyrosine Kinase (SYK) Inhibition
Analogues incorporating a morpholine group have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govmdpi.com In a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, the inclusion of a morpholine group on the pyridine (B92270) ring was found to be essential for achieving selectivity and potent activity against CDK4 and CDK6. nih.gov
One such compound demonstrated significant inhibitory activity against both CDK4 and CDK6. nih.gov
| Kinase | IC₅₀ (nM) |
|---|---|
| CDK4/Cyclin D1 | 2 |
| CDK6/Cyclin D3 | 6 |
Regarding Spleen Tyrosine Kinase (SYK), there is no specific information in the readily available scientific literature describing the inhibition of SYK by direct analogues of this compound. nih.govnih.govmdpi.comnih.govnih.gov
Tubulin Polymerization Disruption and Microtubule Targeting
Analogues of this compound have been identified as potent agents that interfere with microtubule dynamics, a critical component of the cellular cytoskeleton essential for mitosis, cell signaling, and maintenance of cell shape. These compounds primarily function by inhibiting the polymerization of tubulin, the protein subunit that forms microtubules. This disruption of microtubule dynamics is a well-established mechanism for anticancer agents.
Research has shown that certain 1,3,5-triazine (B166579) analogues bearing a morpholine moiety exhibit significant antiproliferative activity by arresting the cell cycle in the G2/M phase. One such compound, designated 8j, demonstrated remarkable inhibition of tubulin polymerization. Molecular docking studies suggest that these compounds can bind effectively to the colchicine (B1669291) binding site on tubulin, thereby preventing the assembly of microtubules. Similarly, other studies on 2,4-bis-substituted quinazolines have identified compounds that enhance tubulin polymerization, indicating that the core structure can be modified to either stabilize or destabilize microtubules.
The general mechanism involves the binding of these small molecules to tubulin dimers, which either prevents their addition to the growing end of microtubules (destabilizers) or prevents their disassembly (stabilizers). Both actions suppress the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division. This interference leads to mitotic arrest and can subsequently trigger programmed cell death, or apoptosis. Phenolic compounds, in particular, have been noted for their ability to target tubulin, leading to cytotoxicity in cancer cells.
Table 1: Activity of Select Analogues on Tubulin Polymerization
| Compound Class | Specific Analogue Example | Effect on Tubulin | Downstream Cellular Effect |
|---|---|---|---|
| 1,3,5-Triazines | Analogue 8j | Inhibition of polymerization | G2/M phase cell cycle arrest |
| Quinazolines | Analogue A4V-3 | Promotion of polymerization | G2/M phase cell cycle arrest, apoptosis |
| Phenolic Compounds | Combretastatin A-4 | Inhibition of polymerization | Cytotoxicity in cancer cells |
Caspase-3 Activation and Apoptotic Pathway Engagement
The cytotoxic effects of many this compound analogues are ultimately executed through the induction of apoptosis, a form of programmed cell death. A key event in this process is the activation of a family of cysteine proteases known as caspases. Specifically, caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Studies on hydroquinone (B1673460) analogues, such as 4-[(Tetrahydro-2H-pyran-2-yl) oxy] phenol (B47542), have demonstrated their ability to induce apoptosis in cancer cells. This process is marked by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases, such as caspase-9, which in turn cleave and activate caspase-3. The activation of this caspase cascade culminates in the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, thereby dismantling the cell.
Furthermore, certain quinoline derivatives have been shown to induce apoptotic cell death through the activation of Caspase-3 and subsequent PARP cleavage. This engagement of the apoptotic pathway is a common mechanism for compounds that cause cellular stress, such as the disruption of microtubule dynamics or DNA damage. The activation of caspase-3 serves as a convergence point for various upstream signals initiated by these analogues, ensuring the efficient elimination of damaged or proliferating cancer cells.
Table 2: Markers of Apoptosis Induced by Phenolic and Quinoline Analogues
| Compound Class | Cell Line | Key Molecular Events |
|---|---|---|
| Hydroquinone Analogue | C26 Murine Colon Carcinoma | Increased Bax/Bcl-2 ratio, activated caspase-9, activated caspase-3, PARP cleavage. mdpi.com |
| Quinoline Derivative | Pancreatic Cancer Cells (PANC-1, MIA PaCa-2) | Caspase-3 activation, PARP cleavage. researchgate.net |
| Flavonoid Analogue | MCF-7 Breast Cancer Cells | Pronounced caspase-7 activation. scbt.com |
DNA-PK Inhibition
A significant pharmacological mechanism associated with the morpholine moiety is the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). The inhibition of this repair pathway can sensitize cancer cells to radiation therapy and DNA-damaging chemotherapy agents.
Analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one, such as NU7441, have been identified as highly potent and selective inhibitors of DNA-PK. nih.gov Structure-activity relationship studies have shown that the morpholine group is a key feature for this inhibitory activity. By replacing the chromen-4-one core with other heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, researchers have developed even more potent inhibitors. For instance, certain pyridopyrimidin-4-one derivatives bearing a substituted dibenzothiophen-4-yl group exhibit DNA-PK IC₅₀ values in the low nanomolar range (e.g., 8 nM). nih.gov
These inhibitors function by competing with ATP for the kinase domain of the DNA-PK catalytic subunit (DNA-PKcs). By preventing the phosphorylation of downstream targets, these compounds effectively halt the DNA repair process. This leads to an accumulation of DNA damage, particularly in cancer cells which often have a higher proliferation rate and a greater reliance on DNA repair mechanisms. As a result, these DNA-PK inhibitors can potentiate the effects of ionizing radiation and other DNA-damaging agents. guidetopharmacology.org Some of these compounds have also shown unexpected dual inhibitory activity against phosphatidylinositol 3-kinase (PI3-K), another important target in cancer therapy. guidetopharmacology.org
Table 3: DNA-PK Inhibitory Activity of Morpholine-Containing Analogues
| Compound Name/Class | DNA-PK IC₅₀ | Key Structural Features | Reference |
|---|---|---|---|
| NU7441 | 30 nM | (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one core | nih.gov |
| Pyridopyrimidin-4-one derivative | 8 nM | 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one core | nih.gov |
| Chromen-4-one derivative (Compound 39) | 5.0 ± 1 nM | 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thio-phen-1-yl)acetamide | guidetopharmacology.org |
Squalene (B77637) Synthase Inhibition
The inhibition of squalene synthase represents another therapeutic avenue for analogues containing the morpholine functional group. Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in the formation of sterols. Inhibiting this enzyme can lower cholesterol levels and has been explored for the treatment of hypercholesterolemia.
Several classes of squalene synthase inhibitors have been investigated, and among them are substituted morpholine derivatives. These compounds are designed to interfere with the enzyme's active site, preventing the condensation of two molecules of farnesyl pyrophosphate into squalene. This mechanism is distinct from that of statins, which act earlier in the pathway by inhibiting HMG-CoA reductase. By targeting a downstream step, squalene synthase inhibitors are expected to avoid the depletion of certain non-sterol isoprenoids that are important for cellular functions, potentially leading to a better side-effect profile.
While research in this area has led to the development of potent inhibitors, such as the benzoxazepine derivative TAK-475 which advanced to clinical trials, the exploration of morpholine-containing structures continues. The rationale is that by blocking the dedicated cholesterol synthesis branch of the mevalonate (B85504) pathway, these inhibitors can effectively reduce cholesterol production.
Cellular Pathway Perturbations Induced by this compound Analogues
Autophagy Regulation
Analogues of this compound can significantly perturb cellular homeostasis by modulating the process of autophagy. Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain energy balance and remove damaged organelles. This pathway can have a dual role in cancer, either promoting survival or contributing to cell death, making its regulation a complex therapeutic strategy.
A study on the 4-phenoxyphenol (B1666991) derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), demonstrated its ability to induce both autophagy and apoptosis in human hepatocellular carcinoma (HCC) cells. mdpi.comnih.gov The induction of autophagy is often observed as a cellular stress response. For instance, quinoline derivatives have been found to induce autophagic cell death by causing the formation of cytoplasmic vacuoles and increasing the expression of key autophagy-related proteins like LC3-II and Beclin-1. researchgate.net
The interplay between autophagy and apoptosis is critical. In some contexts, autophagy can act as a survival mechanism, and its inhibition can enhance the efficacy of apoptotic inducers. In other cases, excessive or sustained autophagy can lead to autophagic cell death, a distinct form of programmed cell death. The ability of these phenolic and heterocyclic analogues to trigger both pathways suggests a multi-pronged attack on cancer cells, overwhelming their survival mechanisms. researchgate.net
Cell Cycle Progression Modulation
A primary consequence of the molecular interactions of this compound analogues, particularly their effect on microtubules, is the profound modulation of cell cycle progression. The cell cycle is a tightly regulated series of events leading to cell division, and its checkpoints are critical for preventing the proliferation of damaged cells.
As previously noted, compounds that disrupt tubulin polymerization directly interfere with the formation of the mitotic spindle. This prevents the proper segregation of chromosomes during mitosis, activating the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle. researchgate.net This G2/M arrest is a hallmark of many microtubule-targeting agents. For example, specific 1,3,5-triazine analogues and 2,4-bis-substituted quinazolines have been shown to induce a potent G2/M block in various cancer cell lines. researchgate.net
Prolonged arrest in the G2/M phase can have several fates. The cell may undergo mitotic catastrophe, leading to cell death, or it may eventually trigger the apoptotic pathway. The ability of these compounds to halt cell division is a cornerstone of their antiproliferative activity. The concentration of the drug can influence the cellular outcome; at different concentrations, a drug may cause a halt at a checkpoint, nuclear mis-segregation, or even endoreplication. Therefore, by modulating cell cycle progression, these analogues effectively inhibit the uncontrolled proliferation characteristic of cancer.
Table 4: Effects of Analogues on Cell Cycle Progression
| Compound Class | Cell Line(s) | Observed Effect |
|---|---|---|
| 1,3,5-Triazine Analogues | HeLa, HepG2, A549, MCF-7 | Arrest in G2/M phase |
| 2,4-bis-substituted Quinazolines | MCF-7, HCT-116, SHSY-5Y | Arrest in G2/M phase |
| Quinoline Analogues | HepG2 | Arrest in G0/G1 phase |
Photophysical Properties and Photosensitizing Mechanisms in Advanced Applications
The utility of a compound in photodynamic therapy is fundamentally linked to its ability to absorb light and transfer that energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). This process is governed by the molecule's photophysical properties.
The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. While specific ΦΔ values for this compound are not documented, studies on more complex photosensitizers incorporating a 2-(morpholin-4-yl)ethoxy substituent, such as certain phthalocyanine (B1677752) derivatives, have demonstrated moderate to high quantum yields of singlet oxygen production. For instance, in dimethylformamide (DMF), these derivatives have exhibited ΦΔ values ranging from 0.25 to 0.53. researchgate.net This suggests that the morpholine-containing side chain does not inherently prevent the core structure of a molecule from acting as an effective photosensitizer.
The generation of singlet oxygen is a critical step in Type II photosensitization, which is a common mechanism for many PDT agents. nih.govnih.gov This process involves the photosensitizer absorbing light, which elevates it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), exciting it to the highly reactive singlet state (¹O₂). This singlet oxygen is a potent oxidizing agent that can induce cellular damage.
Table 1: Singlet Oxygen Quantum Yields for Selected Photosensitizer Analogues
| Compound Class | Specific Analogue | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Phthalocyanines | Zinc(II) phthalocyanine with two 2-(morpholin-4-yl)ethoxy substituents | DMF | 0.25 - 0.53 researchgate.net |
Note: Data for the specific compound this compound is not available. The data presented is for more complex molecules containing a similar functional group to illustrate the potential photosensitizing capability of the morpholine moiety.
The effectiveness of a photosensitizer is not only dependent on its ability to generate singlet oxygen but also on its capacity to be taken up by target cells and localize in specific subcellular compartments. The short lifetime and high reactivity of singlet oxygen mean that cellular damage is typically confined to the immediate vicinity of the photosensitizer's location within the cell.
The physicochemical properties of a photosensitizer, such as its lipophilicity, charge, and molecular size, play a crucial role in its cellular uptake and subsequent subcellular distribution. The presence of a morpholine group, as in this compound, can influence these properties. Morpholine is a heterocyclic amine that can be protonated at physiological pH, potentially imparting a positive charge and influencing the molecule's interaction with cellular membranes.
While specific studies on the cellular uptake of this compound are lacking, research on other morpholine-containing compounds provides some insights. For example, studies on certain phthalocyanine derivatives with 2-(morpholin-4-yl)ethoxy substituents have included investigations into their cellular uptake and localization in cancer cell lines. researchgate.net The amphiphilic nature of such molecules, possessing both hydrophobic (the aromatic core) and hydrophilic (the morpholine group) regions, can facilitate their passage across the cell membrane.
The ultimate subcellular destination of a photosensitizer dictates the primary targets of photodamage and can influence the mechanism of cell death (e.g., apoptosis or necrosis). Common sites of localization for photosensitizers include the mitochondria, lysosomes, endoplasmic reticulum, and plasma membrane. The specific localization pattern is a complex interplay between the compound's structure and the cell type. For instance, cationic photosensitizers often show an affinity for mitochondria due to the negative mitochondrial membrane potential.
Table 2: Investigated Biological Properties of Analogous Morpholine-Containing Photosensitizers
| Property Investigated | Cell Lines Used |
| Cellular Uptake | LNCaP (prostate cancer) |
| Subcellular Localization | LNCaP (prostate cancer) |
| Cell Cycle Analysis | LNCaP (prostate cancer) |
| Apoptosis Induction | LNCaP (prostate cancer) |
Source: Adapted from studies on 2-(morpholin-4-yl)ethoxy substituted phthalocyanines. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 2 Morpholin 4 Yl Ethoxy Phenol Analogues
Influence of Substituents on the Phenol (B47542) Ring on Target Affinity and Selectivity
The phenol ring is a key interaction domain, and its substitution pattern is a primary determinant of target affinity and selectivity. The hydroxyl group itself can act as a crucial hydrogen bond donor or acceptor. The nature, position, and size of other substituents on the ring can modulate electronic properties and steric interactions within a biological target's binding site.
For example, in studies of related 4-hydroxyphenylamino-pyrrolotriazines, the phenol group was found to be susceptible to glucuronidation, a metabolic pathway that can lead to rapid clearance. nih.gov The introduction of a basic amino group elsewhere in the molecule helped mitigate this metabolic liability. nih.gov Similarly, in other series of phenolic compounds, the addition of electron-withdrawing or electron-donating groups can fine-tune the acidity of the phenolic hydroxyl group, affecting its interaction with target residues. mdpi.com Halogenation or the addition of small alkyl groups can enhance hydrophobic interactions, often leading to increased potency, as seen in various bioactive quinoline (B57606) derivatives. rsc.org
| Substituent Position on Phenol Ring | Substituent Type | General Impact on Activity (in related series) | Rationale |
|---|---|---|---|
| Position 4 | -OH (hydroxyl) | Often essential for activity, acts as H-bond donor/acceptor | Forms key interactions with polar residues in the binding pocket. |
| Positions 2, 3, 5, 6 | Halogens (e.g., -Cl, -F) | Can increase potency and/or alter selectivity | Enhances hydrophobic interactions, modulates electronics. |
| Positions 2, 3, 5, 6 | Small Alkyl (e.g., -CH3) | May increase potency by occupying hydrophobic pockets | Improves van der Waals contacts. |
| Positions 2, 3, 5, 6 | Methoxy (B1213986) (-OCH3) | Can improve metabolic stability and alter binding mode | Blocks sites of metabolism, acts as H-bond acceptor. |
Contribution of the Ethoxy Spacer to Molecular Conformation and Binding
The two-carbon ethoxy spacer connecting the phenol ring and the morpholine (B109124) heterocycle is critical for maintaining the optimal distance and geometric orientation between these two key pharmacophoric elements. Its flexibility allows the molecule to adopt a low-energy conformation that is complementary to the topology of the target's binding site. Computational and X-ray crystallography studies on molecules with similar linkers show that this spacer region can adapt its conformation to fit the binding pocket. nih.gov The length and rigidity of this linker are crucial; shortening or lengthening it, for instance to a propoxy or methoxy chain, often results in a significant loss of affinity by misaligning the key binding groups. The ether oxygen within the spacer can also serve as a hydrogen bond acceptor, further anchoring the ligand within the active site.
Role of the Morpholine Heterocycle in Pharmacological Profiles
The morpholine ring is recognized in medicinal chemistry as a "privileged" structure due to its favorable properties. researchgate.net Its inclusion in drug candidates is often associated with improved pharmacological and pharmacokinetic profiles. The nitrogen atom of the morpholine ring is basic and is typically protonated at physiological pH, allowing it to form a strong ionic bond or hydrogen bond with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site. researchgate.net
Furthermore, the morpholine moiety generally imparts good aqueous solubility without excessively increasing lipophilicity, a balance that is crucial for oral bioavailability and blood-brain barrier penetration. Its oxygen atom can act as a hydrogen bond acceptor, and the ring's chair conformation provides a defined three-dimensional structure that can fit well into specific binding pockets. researchgate.net The presence of the morpholine ring often enhances metabolic stability compared to more labile acyclic amines. nih.gov
Identification of Critical Pharmacophoric Features for Desired Bioactivities
Based on the structure of 4-[2-(morpholin-4-yl)ethoxy]phenol and SAR data from analogous compounds, a general pharmacophore model can be proposed. This model is particularly relevant for targets like the sigma-1 receptor, which often bind ligands with a similar architecture.
The key pharmacophoric features include:
A Hydrogen Bond Donor/Acceptor: Provided by the phenolic hydroxyl group.
An Aromatic Ring: The phenol ring, which engages in hydrophobic and π-π stacking interactions.
A Positively Ionizable (PI) Group: The basic nitrogen of the morpholine ring, which is protonated at physiological pH and forms key ionic or hydrogen bond interactions.
A Hydrophobic Region: The morpholine ring itself and the ethoxy spacer can contribute to hydrophobic interactions.
Defined Spatial Relationships: The ethoxy linker ensures a specific distance (typically 2-4 atoms) between the aromatic center and the basic nitrogen, a common feature in ligands for many CNS receptors. researchgate.net
A typical pharmacophore model for a sigma-1 ligand, which could be applicable here, consists of a positive ionizable group and two hydrophobic regions at specific distances. researchgate.net
Correlation of Structural Features with Cellular Permeability and Bioavailability
Quantitative structure-permeability relationship (QSPR) studies on phenolic and other compounds show that permeability is often correlated with properties like the logarithm of the partition coefficient (logP) and polar surface area (PSA). nih.gov The morpholine ring is known to favorably influence these parameters. While extreme lipophilicity can lead to poor solubility and metabolic instability, the polarity introduced by the morpholine's oxygen and nitrogen atoms helps maintain a balance. This often results in improved absorption and distribution characteristics compared to more lipophilic amine analogues. Studies on Caco-2 cell monolayers, a common in vitro model for intestinal absorption, have shown that phospholipids (B1166683) and related structures can enhance paracellular permeability. nih.gov The specific arrangement of polar and nonpolar groups in this compound analogues would similarly govern their ability to cross biological membranes.
| Structural Feature | Associated Physicochemical Property | Impact on Permeability/Bioavailability |
|---|---|---|
| Phenol Ring | Lipophilicity (logP) | Increases membrane partitioning, but excessive lipophilicity can decrease solubility. |
| Hydroxyl Group | Polarity, Hydrogen Bonding Capacity | Can decrease permeability if not masked, but is often required for target binding. |
| Morpholine Ring | Aqueous Solubility, Basicity (pKa) | Enhances solubility and can improve absorption from the intestine. |
| Overall Molecule | Polar Surface Area (PSA) | A moderate PSA is generally correlated with better cell permeability and oral bioavailability. |
Emerging Research Frontiers and Future Directions for 4 2 Morpholin 4 Yl Ethoxy Phenol
Exploration of Novel Biological Targets and Polypharmacology
The exploration of novel biological targets for compounds containing the morpholino-ethoxy-phenol scaffold is an active area of research. The structural motifs present in 4-[2-(Morpholin-4-yl)ethoxy]phenol suggest potential interactions with a variety of biological targets. The morpholine (B109124) moiety is a common feature in many approved drugs, contributing to their binding affinity and pharmacokinetic profiles. nih.govepa.gov For instance, derivatives of morpholine are known to target a wide range of receptors and enzymes, including those involved in cancer and neurological disorders. nih.govnih.govnih.gov
A key example of a structurally related drug is Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant. bionity.comwikipedia.orgdrugbank.comnih.govnih.govnih.govkobe-u.ac.jp Reboxetine contains a morpholine ring attached to a phenoxy group, highlighting the potential for this scaffold to interact with neurotransmitter transporters. The primary metabolites of Reboxetine include phenolic derivatives, which may retain biological activity. bionity.comwikipedia.org
Furthermore, the concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a growing trend in drug discovery. The morpholino-ethoxy-phenol scaffold is well-suited for this approach. For example, some morpholino-1H-phenalene derivatives have been designed as dual inhibitors of Mcl-1 and Bcl-2, two important anti-apoptotic proteins in cancer. nih.gov The ability to modulate multiple targets can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Future research will likely focus on screening this compound and its analogues against a wider range of biological targets to uncover novel therapeutic applications.
Development of Targeted Drug Delivery Systems for this compound Analogues
The development of targeted drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of potent molecules. For analogues of this compound, which are often phenolic compounds, various nanocarrier-based strategies are being explored. nih.govnih.govresearchgate.net The goal of these systems is to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing the local concentration of the drug and minimizing systemic exposure. nih.govmdpi.commdpi.com
Liposomes are a versatile platform for the delivery of both hydrophilic and hydrophobic compounds, including phenolic molecules. nih.govnih.govresearchgate.netbohrium.comtechnologynetworks.com By encapsulating the drug within a lipid bilayer, liposomes can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. The surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to achieve active targeting to specific cells or tissues.
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are another promising approach for the targeted delivery of morpholine-containing drugs. nih.gov These nanoparticles can be engineered to control the release of the encapsulated drug over a prolonged period, which is particularly beneficial for chronic diseases. The surface of these nanoparticles can also be functionalized for targeted delivery.
Below is a table summarizing potential targeted drug delivery systems for phenolic and morpholine-containing compounds.
| Delivery System | Description | Potential Advantages for this compound Analogues |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govnih.govresearchgate.netbohrium.comtechnologynetworks.com | Can improve solubility and bioavailability of phenolic compounds. Surface can be modified for active targeting. nih.gov |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable particles that can encapsulate drugs and provide sustained release. nih.gov | Offers controlled drug release, improving patient compliance. Can be functionalized for targeted delivery. nih.gov |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules in an aqueous solution. | Can solubilize poorly water-soluble drugs and enhance their stability. |
| Niosomes | Non-ionic surfactant-based vesicles that are structurally similar to liposomes. | Offer good stability and can be a cost-effective alternative to liposomes. |
Advancements in Prodrug Strategies and Bioconjugation
Prodrug strategies are a valuable tool in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug. For phenolic compounds like this compound, the hydroxyl group on the phenol (B47542) ring is an ideal site for modification to create a prodrug. This can improve properties such as solubility, stability, and membrane permeability.
Bioconjugation, the covalent attachment of a drug to another molecule, can be used to create targeted therapies. A small molecule drug containing a morpholine moiety can be conjugated to a targeting entity, such as an antibody or a polymer, to direct it to a specific site in the body. acs.org
Application in Chemical Probes and Diagnostic Tools
The morpholino-ethoxy-phenol scaffold has potential applications in the development of chemical probes and diagnostic tools. The morpholine group can be functionalized to create fluorescent probes for bioimaging. nih.govmtu.edu For instance, morpholine-functionalized fluorescent probes have been developed for detecting changes in intracellular pH. nih.govmtu.edu
Furthermore, the incorporation of a positron-emitting radionuclide into a molecule containing the morpholino-ethoxy-phenol scaffold could lead to the development of novel PET (Positron Emission Tomography) imaging agents. nih.govnih.govmdpi.commdpi.com PET is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. The development of PET tracers that target specific biological processes can provide valuable information for disease diagnosis and for monitoring treatment response.
The table below outlines potential applications of this compound analogues as chemical probes and diagnostic tools.
| Application | Description | Potential Role of the Morpholino-Ethoxy-Phenol Scaffold |
| Fluorescent Probes | Molecules that emit light upon excitation and can be used to visualize biological processes. nih.govmtu.edumdpi.comnih.govmdpi.com | The morpholine moiety can be part of a fluorophore system, and its properties can be modulated by the local environment, such as pH. nih.govmtu.edu |
| PET Imaging Agents | Radiotracers that are used in Positron Emission Tomography to visualize and measure metabolic processes in the body. nih.govnih.govmdpi.commdpi.com | The scaffold can be labeled with a positron-emitting isotope to create a tracer for specific biological targets. |
| MRI Contrast Agents | Compounds that enhance the contrast of MRI images, allowing for better visualization of tissues and organs. | The scaffold could be chelated with a paramagnetic metal ion to create a contrast agent. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. springernature.comresearchgate.netnih.gov For compounds like this compound, AI and ML can be applied in several ways.
Target Identification and Validation: Machine learning algorithms can analyze large biological datasets to identify potential protein targets for a given compound based on its structural features. nih.gov
Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific target. buckingham.ac.uk This can significantly reduce the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. These models can be trained on existing chemical and biological data to learn the rules of molecular design.
Predictive Modeling: Machine learning models can be used to predict the physicochemical properties, bioactivity, and toxicity of new compounds before they are synthesized. This allows researchers to prioritize the most promising candidates for further development. researchgate.net
The integration of AI and ML into the drug discovery pipeline holds great promise for accelerating the development of new therapies based on the morpholino-ethoxy-phenol scaffold.
Q & A
Q. What are the common synthetic routes for 4-[2-(Morpholin-4-yl)ethoxy]phenol, and how can researchers optimize yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-hydroxyphenol with 2-(morpholin-4-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) to form the ether linkage .
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity. Monitor purity using HPLC with UV detection (λ = 254 nm) .
- Optimization : Adjust reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) to maximize yield. Use inert atmosphere (N₂) to prevent oxidation of the phenolic group .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the morpholine ring (δ ≈ 3.5–3.7 ppm for N-CH₂ groups) and the ethoxy-phenol backbone (δ ≈ 6.8–7.2 ppm for aromatic protons) .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water (1:1). Refine structures using SHELXL (space group determination) and validate with R-factor < 0.05 .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (expected [M+H]⁺ = 238.15 m/z) and fragmentation patterns .
Q. How should researchers address solubility challenges in biological assays involving this compound?
- Solvent Selection : Use DMSO for stock solutions (≤10 mM) due to moderate solubility in aqueous buffers. Confirm stability via UV-Vis spectroscopy over 24 hrs .
- Surfactant Use : For in vitro studies, add 0.1% Tween-80 to PBS to enhance solubility. Centrifuge (10,000 rpm, 10 min) to remove aggregates before dosing .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound in cancer models?
- Receptor Interaction : The morpholine group enhances solubility and may interact with kinase ATP-binding pockets (e.g., PI3K/Akt pathway). Conduct competitive binding assays using fluorescent probes (e.g., TMRM) to quantify inhibition .
- Redox Modulation : The phenolic moiety can generate ROS in cancer cells. Measure intracellular ROS levels using DCFH-DA fluorescence and validate with NAC (N-acetylcysteine) as a scavenger .
- Comparative Studies : Compare activity with Tamoxifen analogs (e.g., 4-hydroxytamoxifen) to assess structural-activity relationships (SAR). Use MTT assays in MCF-7 (ER+) and MDA-MB-231 (ER−) cell lines .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
- Assay Standardization : Ensure consistent cell passage numbers, serum-free conditions during treatment, and ATP-based viability assays (e.g., CellTiter-Glo®) .
- Metabolic Stability Check : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS. Adjust dosing intervals if degradation exceeds 20% over 24 hrs .
- Data Normalization : Include positive controls (e.g., cisplatin) in each experiment to normalize batch-to-batch variability. Use nonlinear regression (GraphPad Prism) for IC₅₀ calculations .
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
- ADMET Modeling : Use SwissADME to predict LogP (~2.8), blood-brain barrier penetration (low), and CYP450 inhibition (CYP3A4 likely). Validate with hepatic microsomal assays .
- Molecular Dynamics (MD) : Simulate binding to ERα (PDB: 3ERT) using GROMACS. Focus on hydrogen bonding between the morpholine oxygen and Arg394 .
- Docking Studies : Perform AutoDock Vina to compare binding affinities with Tamoxifen derivatives. Prioritize poses with RMSD < 2.0 Å relative to crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
